molecular formula C18H22ClN5O4 B2771827 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 919020-68-1

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2771827
M. Wt: 407.86
InChI Key: MUEHFHSTSQMQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22ClN5O4 and its molecular weight is 407.86. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure

  • Synthesis and Reactivity: The synthesis of novel heterocycles, including purino derivatives, has been explored, demonstrating the potential for these compounds in creating new chemical entities with unique properties. For instance, the synthesis of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines involved heating of 7,8-diamino-1,3-dimethylxanthine with hydrochloric acid, yielding products with significant yields. These processes highlight the chemical versatility and potential applications of purine derivatives in research and development (Ueda et al., 1987).
  • Luminescent Sensors: Research has developed luminescent sensors based on specific chemical structures, such as 1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione, which demonstrates the potential of purine derivatives for applications in chemical sensing and detection. These compounds have shown to respond to common oxoacids, significantly increasing luminescent intensities, indicative of their utility in analytical chemistry and environmental monitoring (Young et al., 1997).

Pharmacological Evaluation

  • Bioactivity and Receptor Affinity: A study on new 8-aminoalkyl derivatives of purine-2,6-dione revealed their affinity and potential psychotropic activity against serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), suggesting the importance of purine derivatives in developing new therapeutic agents. Specifically, modifications to the purine structure can lead to compounds with antidepressant and anxiolytic-like activities, offering insights into the design of new drugs with targeted receptor profiles (Chłoń-Rzepa et al., 2013).

Chemical Interactions and Properties

  • Ring Opening Polymerization: The organo-catalyzed ring-opening polymerization of specific dioxane-diones, starting from amino acids, has been explored, demonstrating the potential of purine and pyrimidine derivatives in polymer science. These processes enable the creation of polymers with pendant functional groups, which can be tailored for various applications, including biodegradable materials and drug delivery systems (Boullay et al., 2010).

properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O4/c1-4-20-17-21-15-14(16(26)23(3)18(27)22(15)2)24(17)9-12(25)10-28-13-7-5-11(19)6-8-13/h5-8,12,25H,4,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEHFHSTSQMQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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